

comparative analysis of 1,2-Dipalmitoyl-3linoleoyl-rac-glycerol in different species

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Compound of Interest

1,2-Dipalmitoyl-3-linoleoyl-racglycerol

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A Comparative Analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the triacylglycerol (TAG) **1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol** (PPL), a molecule of interest in various biological systems. While the presence of this specific triglyceride has been identified in several species, a comprehensive quantitative comparison is challenged by the limited availability of specific concentration data in published literature. This guide summarizes the existing knowledge on the distribution of PPL and related triglycerides, details common experimental protocols for their analysis, and visualizes key metabolic and experimental workflows.

Distribution and Quantitative Data

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol containing two saturated fatty acids (palmitic acid) at the sn-1 and sn-2 positions and one polyunsaturated fatty acid (linoleic acid) at the sn-3 position of the glycerol backbone. Its presence has been confirmed in avian oils and mammalian milk fat.[1][2][3][4][5]

Quantitative Data on PPL and Related Triacylglycerols



Direct quantitative data for PPL is scarce. The following tables provide available data for PPL and a structurally similar triacylglycerol, Palmitoyl-Linoleoyl-Oleoyl-glycerol (PLO), to offer a comparative context.

Table 1: Concentration of a Structurally Similar Triacylglycerol (PLO) in Ostrich Oil

Species	Tissue/Fluid	Triacylglycerol	Concentration (%)
Ostrich (Struthio camelus)	Oil	Palmitoyl-Linoleoyl- Oleoyl (PLO)	13.44

Note: Data for PLO is provided as a proxy due to the lack of specific quantitative data for PPL in the reviewed literature.

Table 2: General Triacylglycerol Composition of Emu, Bovine, and Human Milk

While specific concentrations for PPL are not readily available, the general composition of major triacylglycerols provides context for its potential abundance.



Species	Source	Major Triacylglycerols/Fat ty Acids	Key Characteristics
Emu (Dromaius novaehollandiae)	Oil	High in oleic acid, followed by palmitic and linoleic acids.[6]	Composed of a complex mixture of triglycerides.[6][7]
Bovine (Bos taurus)	Milk Fat	Rich in saturated fatty acids, particularly palmitic acid.[9]	PPL has been identified as a component.[1][2][3][4]
Human (Homo sapiens)	Milk	High in palmitic acid, often at the sn-2 position, and oleic acid.[10]	The specific concentration of PPL is not well-documented in publicly available literature.

Experimental Protocols

The analysis of specific triacylglycerols like PPL from complex biological matrices requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful method for the separation, identification, and quantification of individual TAG species.

Protocol 1: Extraction and Analysis of Triacylglycerols from Milk and Oil Samples by HPLC-MS

This protocol provides a general framework for the analysis of triacylglycerols.

- 1. Lipid Extraction (Folch Method)[11]
- Sample Preparation: Homogenize the milk or oil sample.
- Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.



- Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic (lipid-containing) and aqueous phases.
- Lipid Recovery: Carefully collect the lower organic phase containing the lipids.
- Drying: Evaporate the solvent under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for HPLC analysis (e.g., isopropanol/acetonitrile).

2. HPLC Separation

- Column: Use a C18 reversed-phase column suitable for lipid analysis.
- Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of a mixture of acetonitrile, isopropanol, and water with additives like ammonium formate to enhance ionization.
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Column Temperature: Maintain the column at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.
- 3. Mass Spectrometry Detection
- Ionization: Utilize Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer can be used.
- Data Acquisition: Acquire data in full scan mode to identify all detectable TAGs and in tandem MS (MS/MS) mode to confirm the fatty acid composition of specific TAGs.
- Quantification: For quantitative analysis, use a calibration curve generated from a certified standard of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol.



Visualizations

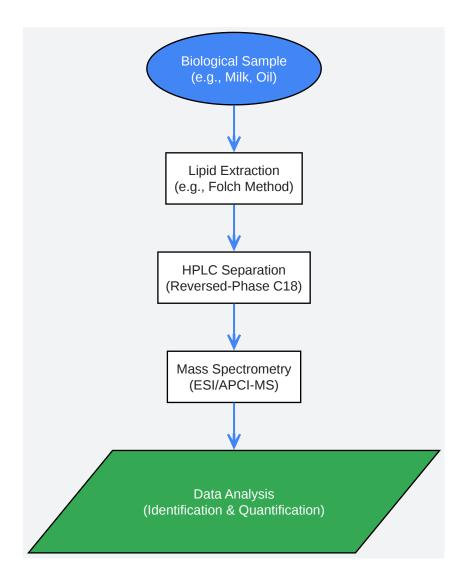
Metabolic Pathway of Triacylglycerols

The following diagram illustrates the general pathway for the synthesis and breakdown of triacylglycerols in mammalian cells.[6]

Caption: General pathway of triacylglycerol synthesis and lipolysis.

Experimental Workflow for Triacylglycerol Analysis

This diagram outlines the typical steps involved in the analysis of triacylglycerols from a biological sample.



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